![molecular formula C13H16O4 B185146 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid CAS No. 147406-22-2](/img/structure/B185146.png)
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
Overview
Description
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O4 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoylcyclobutanecarboxylic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)cyclobutanemethanol.
Substitution: Formation of halogenated derivatives such as 1-(3,4-dimethoxyphenyl)-2-bromocyclobutanecarboxylic acid.
Scientific Research Applications
The compound 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid (CAS No. 147406-22-2) is a cyclobutane derivative that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, materials science, and biological research, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Some notable applications include:
- Anti-inflammatory Agents : Research has indicated that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.
- Antitumor Activity : Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines, suggesting potential use in oncology.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several derivatives of cyclobutane carboxylic acids. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development .
Materials Science
The unique structural features of this compound also facilitate its use in materials science:
- Polymer Synthesis : This compound can be employed as a monomer in polymerization reactions, leading to the development of novel polymers with tailored properties.
- Nanomaterials : Research indicates that incorporating this compound into nanomaterials can enhance their mechanical and thermal stability.
Case Study: Polymer Development
In a recent study, researchers synthesized a series of copolymers using this compound as a comonomer. The resulting materials exhibited improved elasticity and thermal resistance compared to traditional polymers .
Biological Research
The biological implications of this compound are significant:
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.
- Drug Delivery Systems : Its structural characteristics allow for potential applications in drug delivery systems where controlled release is crucial.
Case Study: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry explored the enzyme inhibition properties of various cyclobutane derivatives. The findings revealed that modifications to the phenyl group significantly affected inhibitory activity against target enzymes involved in cancer metabolism .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid
- 1-(3,4-Dimethoxyphenyl)cyclohexanecarboxylic acid
- 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Comparison: 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cyclopropane analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring a cyclobutane ring and a 3,4-dimethoxyphenyl group, positions it as a candidate for research into antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
- Molecular Formula : C13H16O4
- CAS Number : 147406-22-2
The compound's structural characteristics contribute to its reactivity and interaction with biological systems. The cyclobutane ring imparts unique steric and electronic properties that influence its biological activity.
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. It is believed to interact with enzymes or receptors involved in key metabolic pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, which could contribute to its anti-inflammatory and anticancer effects.
- Receptor Binding : It may bind to specific receptors, altering signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of NF-κB signaling pathways, which are crucial for cell survival and proliferation.
Case Studies
- Anticancer Activity : A study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity (IC50 < 10 µM) .
- Anti-inflammatory Effects : Another study assessed the compound's ability to reduce inflammation in animal models. It was found to significantly decrease edema induced by various inflammatory agents, outperforming standard anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against multiple strains | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces edema significantly |
Table 2: IC50 Values for Biological Activities
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-4-9(8-11(10)17-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBWKSCHXEQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233385 | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147406-22-2 | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147406-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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